molecular formula C6H10N2OS B063264 Tetrahydro-2H-thiazolo[3,2-a]pyrazin-3(5H)-one CAS No. 185380-75-0

Tetrahydro-2H-thiazolo[3,2-a]pyrazin-3(5H)-one

Cat. No.: B063264
CAS No.: 185380-75-0
M. Wt: 158.22 g/mol
InChI Key: NSGSVRSOLPGHPH-UHFFFAOYSA-N
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Description

Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one is a heterocyclic compound that features a fused ring system containing both thiazole and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with α-haloketones, followed by cyclization to form the desired fused ring system. The reaction conditions often include the use of polar solvents such as ethanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, halogenating agents

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one is unique due to its specific ring fusion and the presence of both thiazole and pyrazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

185380-75-0

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

6,7,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3-one

InChI

InChI=1S/C6H10N2OS/c9-5-4-10-6-3-7-1-2-8(5)6/h6-7H,1-4H2

InChI Key

NSGSVRSOLPGHPH-UHFFFAOYSA-N

SMILES

C1CN2C(CN1)SCC2=O

Canonical SMILES

C1CN2C(CN1)SCC2=O

Origin of Product

United States

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